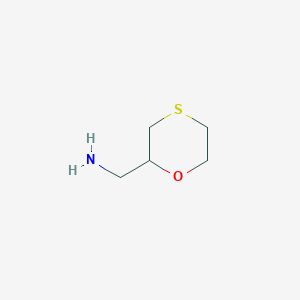

(1,4-oxathian-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxathian-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUMXYMHHOGGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(O1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Heterocyclic Amines in Modern Organic Synthesis

Heterocyclic amines are organic compounds containing a ring structure composed of at least two different elements, one of which is nitrogen. These motifs are fundamental to the field of organic chemistry and are integral to the structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence stems from their unique chemical and physical properties, which are conferred by the presence of the heteroatoms within the ring system.

In modern organic synthesis, heterocyclic amines serve as versatile intermediates and key structural components. Their utility is demonstrated in their application in multicomponent reactions, which allow for the construction of complex molecular architectures in a single step, often with high atom economy and efficiency. Furthermore, the nitrogen atom in heterocyclic amines can act as a nucleophile or a base, and its electronic properties can be fine-tuned by the nature of the heterocyclic ring, making them valuable in a wide range of chemical transformations. The ability to introduce chirality and various functional groups onto the heterocyclic scaffold further enhances their importance in the synthesis of enantiomerically pure and biologically active molecules.

Overview of the 1,4 Oxathiane Ring System in Chemical Literature

The 1,4-oxathiane (B103149) ring is a six-membered saturated heterocycle containing one oxygen and one sulfur atom at positions 1 and 4, respectively. This structural motif has attracted considerable attention in chemical research due to its presence in a number of biologically active compounds and its utility as a synthetic intermediate. mdpi.com

The 1,4-oxathiane core has been identified in molecules synthesized for various biological applications, including as estrogen receptor modulators and for their anti-viral activity. mdpi.com For instance, the 1,4-oxathiin-4,4-dioxide skeleton is a core component of a family of fungicides. mdpi.com The sulfur atom in the ring can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), which significantly influences the ring's conformation and electronic properties, thereby modulating its biological activity and chemical reactivity. wikipedia.org The ring can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile scaffold for the synthesis of diverse derivatives. Research has also explored the use of 1,4-oxathiane derivatives as building blocks for more complex heterocyclic systems and in the synthesis of natural products. mdpi.com

Strategic Positioning of 1,4 Oxathian 2 Yl Methanamine in Chemical Research

Strategies for the Construction of the 1,4-Oxathiane Core

Cyclization Reactions Involving Sulfur and Oxygen Heteroatoms

A primary approach to the 1,4-oxathiane skeleton involves the intramolecular cyclization of precursors containing both sulfur and oxygen functionalities. These methods often rely on the formation of an ether or thioether linkage to close the ring.

The intramolecular dehydration of sulfide (B99878) diols represents a direct method for forming the 1,4-oxathiane ring. For instance, the cyclodehydration of 2-(2-hydroxyethylthio)acetic acid and 2-(2-hydroxy-1-methylethylthio)acetic acid yields 1,4-oxathian-2-one (B8659966) and 5-methyl-1,4-oxathian-2-one (B14485415), respectively. rsc.org The necessary hydroxy acids can be prepared by hydrolyzing the products from the free-radical addition of thioglycolic acid to vinyl acetate (B1210297) or propenyl acetate. rsc.org

Another example involves the iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones, which has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). mdpi.com

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| 2-(2-hydroxyethylthio)acetic acid | Dehydrating agent | 1,4-Oxathian-2-one | Not specified | rsc.org |

| 2-(2-hydroxy-1-methylethylthio)acetic acid | Dehydrating agent | 5-Methyl-1,4-oxathian-2-one | Not specified | rsc.org |

| Substituted bis(2-hydroxyethyl) sulfones | Fe(III) | cis-2,6-Disubstituted-1,4-oxathiane 4,4-dioxides | >98:2 ds | mdpi.com |

Halogen-induced cyclization offers another pathway to the 1,4-oxathiane ring system. These reactions typically involve the activation of a double bond by a halogen, followed by intramolecular attack by a sulfur or oxygen nucleophile. For instance, treatment of diallyl sulfide with aqueous mercuric salt solutions, followed by demercuration with iodine, yields bis-3,5-diiodomethyl-1,4-oxathiane as a mixture of cis and trans isomers. londonmet.ac.uk

Electrochemical methods employing a halogen mediator have also been developed for C-S cyclization. chemrxiv.org For example, the chlorination of 5,6-dihydro-1,4-oxathiin followed by treatment with aqueous acetone (B3395972) can lead to dihydroxy-1,4-oxathiin, which can be further transformed. semanticscholar.org The reaction proceeds through a thiiranium ion intermediate. semanticscholar.org

| Reactant | Reagents | Product | Key Feature | Reference |

| Diallyl sulfide | 1. Hg(II) salt (aq) 2. I₂ | bis-3,5-diiodomethyl-1,4-oxathiane | Mixture of cis/trans isomers | londonmet.ac.uk |

| 5,6-Dihydro-1,4-oxathiin | 1. Cl₂ 2. Aqueous acetone | Dihydroxy-1,4-oxathiin | Proceeds via thiiranium ion | semanticscholar.org |

Ring Transformation Strategies from Precursor Heterocycles

An alternative to building the 1,4-oxathiane ring from acyclic precursors is to transform an existing heterocyclic ring into the desired 1,4-oxathiane structure.

A notable ring transformation involves the reaction of 5-arylidene-thiazolidine-2,4-dione derivatives with oxiranes. researchgate.netresearchgate.net This reaction can lead to the formation of 6-substituted 1,4-oxathian-2-ones. researchgate.net The process is believed to occur through a cascade mechanism, and factors such as the amount of oxirane, the presence of a base, and solvent polarity can influence the outcome. researchgate.net Dimethylformamide (DMF) has been identified as a crucial solvent for this transformation. researchgate.net

| Thiazolidine-2,4-dione Derivative | Reactant | Product | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Oxirane | 6-Substituted 1,4-oxathian-2-one | researchgate.netresearchgate.net |

| 3-Substituted 5-arylidene-thiazolidine-2,4-dione | Oxirane | 1,4-Oxathian-2-one and oxazolidine | researchgate.net |

The ring-opening of three-membered heterocycles like oxiranes and aziridines provides a versatile entry to 1,4-oxathiane derivatives. A one-pot reaction of nitromethane (B149229), isothiocyanates, and an oxirane or aziridine (B145994) in the presence of a base like potassium carbonate in DMF can efficiently produce 1,4-oxathiane or 1,4-thiomorpholine derivatives. thieme-connect.comthieme-connect.comthieme-connect.com For example, the reaction of nitromethane, phenyl isothiocyanate, and 2-methyloxirane at 60 °C yields N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine. thieme-connect.com

These ring-opening reactions are valuable for introducing diversity into the 1,4-oxathiane scaffold. thieme-connect.comthieme-connect.comacs.org

| Three-membered Heterocycle | Other Reactants | Conditions | Product | Yield | Reference |

| 2-Methyloxirane | Nitromethane, Phenyl isothiocyanate | K₂CO₃, DMF, 60 °C | N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine | 57% | thieme-connect.com |

| Oxiranes/Aziridines | Nitromethane, Isothiocyanates | K₂CO₃, DMF, 60 °C | 1,4-Oxathiane/1,4-Thiomorpholine derivatives | - | thieme-connect.comthieme-connect.comthieme-connect.com |

Introduction of the Methanamine Moiety at the C-2 Position

The introduction of the methanamine group at the C-2 position of the 1,4-oxathiane ring is a critical step that can be accomplished through various synthetic routes. These approaches can be broadly categorized into direct amination strategies and multi-step functional group interconversions.

Direct amination methods aim to introduce the amino group in a single or few steps. While highly efficient, direct amination of saturated heterocyclic systems can be challenging. For instance, attempts at direct amination of a ketone precursor in the synthesis of the related thiamorpholinone structure were reported to be unsuccessful reading.ac.uk.

Potential direct amination strategies, though not explicitly detailed in the literature for this compound itself, could theoretically include:

Reductive Amination: The reductive amination of a precursor aldehyde, (1,4-oxathian-2-yl)carbaldehyde, with ammonia (B1221849) or an ammonia equivalent would be a direct route.

Nucleophilic Substitution: Displacement of a suitable leaving group on a C-2 methyl-substituted oxathiane, such as in (1,4-oxathian-2-yl)methyl halide, with an amine source like sodium azide (B81097) followed by reduction.

In practice, these direct methods are often supplanted by more reliable multi-step sequences.

Functional group interconversion (FGI) is a robust and widely used strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk For the synthesis of this compound, FGI is typically employed starting from a precursor with a more accessible functional group at the C-2 position, such as a carboxylic acid or an alcohol. A common precursor is 1,4-oxathian-2-one, which can be synthesized via the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid. rsc.org

The conversion of a C-2 carboxylic acid or its derivatives into the target methanamine can be achieved through several established pathways, as detailed in the table below.

Table 1: Synthetic Pathways via Functional Group Interconversion

| Starting Material Precursor (at C-2) | Key Intermediate(s) | Reaction(s) | Final Product |

|---|---|---|---|

| Carboxylic Acid | Acyl Azide | Curtius Rearrangement | Methanamine |

| Carboxylic Acid | Carboxamide | Hofmann Rearrangement or Reduction (e.g., with LiAlH₄) | Methanamine |

| Alcohol | Tosylate/Mesylate, Azide | Nucleophilic Substitution, Reduction (e.g., Staudinger reaction or hydrogenation) | Methanamine |

One of the most versatile precursors is the C-2 carboxylic acid. The synthesis of related 1,4-benzoxathian-2-carboxylic acids has been well-documented, starting from 2-mercaptophenol (B73258) and ethyl 2,3-dibromopropionate. unimi.it A similar strategy can be envisioned for the non-annulated oxathiane core. Once the carboxylic acid is obtained, it can be converted to an amide, which is then reduced to the primary amine.

Stereoselective and Chiral Synthetic Pathways

Many applications of heterocyclic compounds require specific stereoisomers. Consequently, the development of stereoselective synthetic routes to chiral this compound and its derivatives is of significant interest.

Obtaining enantiomerically pure this compound often relies on the resolution of a racemic precursor or an asymmetric synthesis approach. A powerful method involves the chemical resolution of a racemic carboxylic acid intermediate.

A study on the synthesis of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids demonstrated a successful resolution strategy using diastereomeric amides. unimi.it The racemic carboxylic acid is reacted with a chiral amine, such as (S)-phenylethylamine, to form a mixture of diastereomeric amides. unimi.it These diastereomers exhibit different physicochemical properties, allowing for their separation by methods like fractional crystallization or chromatography. unimi.it Subsequent hydrolysis of the separated diastereomers yields the corresponding enantiopure carboxylic acids, which can then be converted to enantiopure this compound without affecting the stereocenter. unimi.it

Another general chemoenzymatic strategy for producing chiral amines involves the highly enantioselective reduction of a ketone precursor by a ketoreductase (KRED), followed by mesylation of the resulting alcohol, nucleophilic substitution with an azide anion, and final reduction of the azide. researchgate.net

When synthesizing derivatives of this compound or related oxathiane structures that contain multiple stereocenters, controlling the diastereoselectivity is crucial.

Research into the synthesis of related six-membered sulfur-containing heterocycles has provided insights into achieving diastereocontrol. For example, a diastereoselective synthesis of highly substituted thianes was achieved through a double Michael addition of malononitrile (B47326) to 2,2'-thiobis(1,3-diarylprop-2-en-1-ones), yielding specific diastereomers in good yields. researchgate.net

In another instance, the thermolysis of certain dienyl sulfoxides led to the formation of 1,4-oxathiane S-oxides. researchgate.net This reaction proceeds through an intermediate sulfenic acid that adds to a pendant alkene, forming the six-membered oxathiane ring with varying degrees of diastereoselectivity, influenced by substituents on the starting material. researchgate.net The Castagnoli–Cushman reaction, when applied to 3-phenyl-1,4-oxathiane-2,6-dione, also results in a diastereomeric mixture of δ-lactam products. mdpi.com These examples highlight that the stereochemical outcome of reactions involving the oxathiane scaffold can be influenced by reaction conditions and substrate structure.

Synthesis of Substituted and Oxidized Analogues of this compound

The synthesis of analogues of this compound with substitutions on the ring or with an oxidized sulfur atom expands the chemical space for this scaffold.

Substituted analogues can be prepared by building the ring from appropriately functionalized starting materials. For instance, 5-methyl-1,4-oxathian-2-one has been synthesized from the free radical addition of thioglycolic acid to propenyl acetate, followed by hydrolysis and cyclodehydration. rsc.org Alkylated oxathiane S,S-dioxides have also been targeted for use in the Ramberg-Bäcklund rearrangement. londonmet.ac.uk

Oxidation of the sulfur atom in the 1,4-oxathiane ring provides access to sulfoxide (B87167) and sulfone analogues. These reactions are typically achieved using common oxidizing agents. For example, the oxidation of 3-substituted 1,4-oxathianes with agents like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding 4-oxides (sulfoxides). google.com Further oxidation can produce the 4,4-dioxide (sulfone) derivatives.

Table 2: Synthesis of Selected Oxathiane Analogues

| Analogue Type | Synthetic Method | Precursor(s) | Reagent(s) | Reference |

|---|---|---|---|---|

| C-5 Substituted | Free radical addition, hydrolysis, cyclodehydration | Thioglycolic acid, Propenyl acetate | AIBN (initiator), H₂O, Heat | rsc.org |

| C-3 Substituted | Grignard Reaction | 3-chloro-1,4-oxathiane (B8601967), Aryl/Alkyl bromide | Magnesium | google.com |

| Sulfoxide (4-oxide) | Sulfur Oxidation | 3-(3-pyridyl)-1,4-oxathiane | m-Chloroperoxybenzoic acid (m-CPBA) | google.com |

Preparation of Sulfoxide and Sulfone Derivatives

The oxidation of the sulfur atom in the 1,4-oxathiane ring is a common strategy to produce sulfoxide and sulfone derivatives. These derivatives exhibit altered physicochemical properties, such as polarity and hydrogen bonding capacity, which can influence their biological activity.

The oxidation of 1,4-oxathiane can be achieved using various oxidizing agents. For instance, treatment with calcium hypochlorite (B82951) or sodium periodate (B1199274) yields the corresponding sulfoxide. wikipedia.org Further oxidation to the sulfone can be accomplished with stronger oxidizing agents. wikipedia.org Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of sulfides to sulfoxides and sulfones due to its environmental friendliness. organic-chemistry.org The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org For example, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org

A study on 3-(3-pyridyl)-1,4-oxathiane demonstrated its oxidation to the corresponding 4-oxide using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) at 0°C. google.com Another example involves the preparation of (t)-trans-3-(3,4-dichlorophenyl)-3-methylthiothiocarbonyl-1,4-oxathiane 4-oxide, which can then be reacted with methylamine (B109427) to introduce an amine functionality. google.com

The synthesis of 2,2-dimethyl-1,3-oxathiane 3,3-dioxide has been reported as a γ-hydroxypropyl anion equivalent, highlighting the utility of these sulfone derivatives in organic synthesis for forming carbon-carbon bonds. thieme-connect.com

Table 1: Oxidation of 1,4-Oxathiane Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1,4-Oxathiane | Calcium hypochlorite or Sodium periodate | 1,4-Oxathiane 4-oxide (Sulfoxide) | wikipedia.org |

| 1,4-Oxathiane | Stronger oxidizing agents | 1,4-Oxathiane 4,4-dioxide (Sulfone) | wikipedia.org |

| 3-(3-pyridyl)-1,4-oxathiane | m-Chloroperoxybenzoic acid (m-CPBA) | 3-(3-pyridyl)-1,4-oxathiane 4-oxide | google.com |

Halogenation Reactions of the 1,4-Oxathiane Ring

Halogenation of the 1,4-oxathiane ring provides a direct route to functionalized derivatives that can serve as precursors for further synthetic modifications. The position of halogenation can be influenced by the reaction conditions.

Chlorination of 1,4-oxathiane with elemental chlorine below 0°C results in the formation of 3-chloro-1,4-oxathiane. wikipedia.org If the reaction is carried out at temperatures above 0°C, 2,3-dichloro-1,4-oxathiane is obtained, and further chlorination can lead to 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org

Bromination with elemental bromine in ether leads to the formation of an oxathianium salt, where a bromine atom bonds to the sulfur, creating a positive charge balanced by a bromide ion. wikipedia.org Similarly, reaction with iodine in acetic acid produces 4-iodo-1,4-oxathianium iodide. wikipedia.org

These halogenated intermediates are valuable for introducing other functional groups through nucleophilic substitution or cross-coupling reactions. For instance, 3-chloro-1,4-oxathiane can be reacted with Grignard reagents, such as AMgBr (where A is an aryl or heteroaromatic group), to form C-C bonds at the 3-position. google.com

Table 2: Halogenation of 1,4-Oxathiane

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | Below 0°C | 3-chloro-1,4-oxathiane | wikipedia.org |

| Chlorine (Cl₂) | Above 0°C | 2,3-dichloro-1,4-oxathiane | wikipedia.org |

| Bromine (Br₂) | in Ether | 4-bromo-1,4-oxathianium bromide | wikipedia.org |

| Iodine (I₂) | in Acetic Acid | 4-iodo-1,4-oxathianium iodide | wikipedia.org |

Synthesis of Spirocyclic Systems Incorporating Oxathiane Substructures

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their three-dimensional structures. sigmaaldrich.com Methodologies for constructing spiro systems that include an oxathiane ring often involve cyclization reactions.

One general approach to creating oxa-spirocycles is through iodocyclization. nih.gov While not directly forming an oxathiane ring, this method highlights a key strategy for spirocycle synthesis that could be adapted. The incorporation of a sulfur atom to form thia-azaspiro or oxathia-spiro systems is a strategy to produce "drug-like" molecules. sigmaaldrich.com

The synthesis of spiro[indole-3,5'- Current time information in Bangalore, IN.researchgate.netoxathiolanes] has been achieved through the reaction of spiro[indole-3,2'-oxiranes] with thioacetamide, demonstrating a pathway to spirocycles containing a sulfur-oxygen heterocycle. researchgate.net Diels-Alder reactions have also been employed to create complex spiro-heterocyclic systems, including those with an oxaspiro core. pnrjournal.com

While specific examples for the direct synthesis of spirocycles with a 1,4-oxathiane moiety are less common in the provided search results, the principles of intramolecular cyclization and cycloaddition reactions are key. For example, a suitably substituted open-chain precursor containing both the necessary fragments for the oxathiane ring and the partnering ring could be cyclized to form the desired spirocyclic structure.

Regioselective Functionalization of the Oxathiane Skeleton

Achieving regioselectivity in the functionalization of the oxathiane ring is crucial for the synthesis of specific isomers of substituted derivatives. The inherent asymmetry of the 1,4-oxathiane ring, with oxygen at position 1 and sulfur at position 4, influences the reactivity of the adjacent carbon atoms.

The development of methods for the regioselective synthesis of organochalcogen compounds, including those with an oxathiane moiety, has been a focus of research. researchgate.net For instance, methods have been developed for the regioselective synthesis of trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane and 1,2-bis(1,4-oxathian-2-ylmethyl)ditellane from tellurium tetrachloride and 2-(allylsulfanyl)ethanol. researchgate.net This indicates that the 2-position of the oxathiane ring can be a site for selective functionalization.

The regioselective metalation of related heterocyclic systems, such as 2-phenyloxazolo[4,5-b]pyridines, provides a strategic blueprint that could be applied to the oxathiane skeleton. thieme-connect.com By using directing groups, it is possible to guide a metalating agent (like an organolithium reagent) to a specific position, which can then be quenched with an electrophile to introduce a desired functional group.

In the context of fullerene chemistry, [4+2]-cycloaddition reactions have been used for the regioselective functionalization to produce 1,4-oxathiane monoadducts of C70 fullerene. tandfonline.com This highlights how the inherent reactivity of the oxathiane precursor can drive regioselectivity in complex reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a suite of one- and two-dimensional experiments, it is possible to unambiguously determine the constitution and configuration of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the oxathiane ring and the aminomethyl side chain. The chemical shift (δ) of each proton is influenced by the electronegativity of adjacent atoms (O, S, N) and its spatial orientation.

The proton at the C2 position, being adjacent to both the ring oxygen and the aminomethyl group, would appear as the most downfield of the ring protons. The protons on the aminomethyl group (CH₂NH₂) would also exhibit a characteristic shift. The protons at C3, C5, and C6 would show complex splitting patterns (multiplicities) due to coupling with their neighbors, which is critical for assigning their positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 (CH) | 3.8 - 4.2 | Multiplet |

| H3 (CH₂) | 2.8 - 3.2 | Multiplet |

| H5 (CH₂) | 2.6 - 3.0 | Multiplet |

| H6 (CH₂) | 3.5 - 3.9 | Multiplet |

| H7 (CH₂N) | 2.7 - 3.1 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. This compound is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbons in the heterocyclic ring and the one in the aminomethyl side chain. The chemical shifts are primarily dictated by the hybridization and the electronic environment of each carbon. Carbons bonded to the electronegative oxygen atom (C2 and C6) are expected to be the most deshielded and thus appear at the highest chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (CH) | 75 - 85 |

| C3 (CH₂) | 28 - 35 |

| C5 (CH₂) | 25 - 32 |

| C6 (CH₂) | 68 - 75 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting H2 with the H3 protons and with the H7 protons, confirming the attachment of the side chain at the C2 position. It would also show correlations between the protons on C5 and C6. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This technique provides unambiguous one-bond C-H connectivity, allowing for the definitive assignment of the previously observed proton and carbon signals to their respective atoms in the molecular structure. columbia.eduresearchgate.net

Application in Stereochemical and Conformational Analysis

Saturated six-membered rings like 1,4-oxathiane typically adopt a chair conformation to minimize steric and torsional strain. researchgate.net The aminomethyl substituent at the C2 position can exist in either an axial or an equatorial orientation. NMR spectroscopy is a primary tool for determining the dominant conformation and the relative stereochemistry.

The magnitude of the three-bond coupling constants (³J) between adjacent protons, particularly between H2 and the H3 protons, is highly dependent on the dihedral angle between them. A larger coupling constant typically indicates a trans-diaxial relationship, which can be used to infer the orientation of the substituent at C2. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing definitive proof of the stereochemical arrangement and preferred conformation in solution. copernicus.orgauremn.org.br

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. nrfhh.com The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that are characteristic of particular functional groups. For this compound, FT-IR is used to confirm the presence of the amine (NH₂) and ether (C-O-C) functionalities, as well as the aliphatic C-H bonds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3400 - 3250 (typically two bands) |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Alkane (CH₂) | C-H Stretch | 2960 - 2850 |

The absence of certain bands, such as a strong, broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹, can be equally informative in confirming the structure.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" of the compound. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, corresponding to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must induce a change in the polarizability of the molecule.

In the analysis of this compound, Raman spectroscopy would be employed to identify characteristic vibrational modes associated with its functional groups and the 1,4-oxathiane ring. Key vibrations would include C-S stretching, C-O-C stretching, C-N stretching, and various bending modes of the heterocyclic ring and the aminomethyl group.

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1450 | CH₂ scissoring |

| ~1100 | C-O-C symmetric stretching |

| ~1050 | C-O-C asymmetric stretching |

| ~850 | Ring breathing mode |

| ~700-600 | C-S stretching |

| ~3400-3300 | N-H stretching (primary amine) |

| ~1600 | N-H bending (primary amine) |

This table is a hypothetical representation of the expected Raman bands for this compound based on typical vibrational frequencies of its constituent functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining molecular weights, elucidating structures, and quantifying compounds.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and separated into its components as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are detected.

The analysis of this compound by GC-MS would begin with the injection of the sample into the GC, where it would be vaporized. The compound would travel through the column at a rate dependent on its volatility and interaction with the stationary phase, resulting in a characteristic retention time. Upon elution from the column, it would be ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information. For heterocyclic amines, derivatization, such as acylation followed by methylation, is sometimes employed to improve chromatographic performance and sensitivity.

Hypothetical GC-MS Data for this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) (Hypothetical) |

| 12.5 | 133 | 103 (M-CH₂NH₂), 87, 73, 44 (CH₂NH₂) |

This table presents hypothetical GC-MS data, illustrating the expected molecular ion and plausible fragment ions that could be observed for this compound.

LC-MS is an analytical technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds, making it a versatile tool for analyzing complex mixtures.

For the analysis of this compound in a complex matrix, such as a reaction mixture or a biological sample, LC-MS would be the method of choice. The sample would be dissolved in a suitable solvent and injected into the LC system. Separation would be achieved on a column based on the analyte's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that usually result in a prominent molecular ion peak. This allows for the selective detection and quantification of the target compound even in the presence of other components. The analysis of sulfur-containing compounds by LC-MS is a well-established application.

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z ratio of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass.

The molecular formula of this compound is C₅H₁₁NOS. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

Calculated Exact Mass for this compound

| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 133.056135 |

An HRMS analysis of this compound would be expected to yield a measured mass that is very close to this calculated value, thus confirming its elemental composition with high confidence. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

X-ray Crystallography and Solid-State Characterization

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline compound at the atomic level. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which is a chiral molecule, single-crystal X-ray diffraction of a suitable crystal would unambiguously determine its absolute configuration (R or S) and provide detailed information about its molecular geometry and conformation in the solid state. This technique has been successfully applied to determine the crystal structures of related morpholine (B109124) derivatives. The analysis would reveal the puckering of the 1,4-oxathiane ring and the orientation of the aminomethyl substituent.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 680.1 |

| Z | 4 |

This table provides a hypothetical set of crystallographic parameters that could be obtained from a single-crystal X-ray diffraction experiment on this compound.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. springernature.com It provides information on the crystal structure, phase purity, and crystallite size of a powdered solid. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a unique diffraction pattern that serves as a fingerprint for the material. springernature.com

For a crystalline form of this compound, PXRD would be employed to:

Identify the crystalline phase and distinguish between different polymorphs. researchgate.net

Determine the unit cell dimensions.

Assess the sample's purity against amorphous or other crystalline impurities.

Obtain structural information through methods like Rietveld refinement when single crystals are unavailable. uobaghdad.edu.iq

The diffraction pattern is a plot of scattered intensity versus the diffraction angle 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice. researchgate.net

Table 1: Representative Powder X-ray Diffraction Data for Crystalline Organic Compounds

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 9.8 | 9.02 | 100 |

| 11.5 | 7.69 | 45 |

| 13.0 | 6.80 | 80 |

| 19.6 | 4.53 | 60 |

| 21.2 | 4.19 | 95 |

| 25.5 | 3.49 | 50 |

| 29.8 | 2.99 | 70 |

| Note: This table presents hypothetical data characteristic of a small organic molecule and is for illustrative purposes only, as specific PXRD data for this compound is not publicly available. |

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and can provide information about the presence of chromophores (light-absorbing groups) within a molecule.

In the context of this compound, which lacks extensive conjugation, strong absorptions in the UV region would not be expected. Any observed absorptions would likely be due to n→σ* transitions associated with the non-bonding electrons on the oxygen, sulfur, and nitrogen atoms. The electronic spectra of related complexes often show intense absorption bands in the UV region due to ligand-centered transitions. acs.org

Table 2: UV-Vis Absorption Data for a Related Thiane Derivative

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 210 | 1500 | n→σ |

| Hexane | 208 | 1450 | n→σ |

| Note: The data in this table is representative for a saturated heterocyclic compound containing heteroatoms and is for illustrative purposes, as specific UV-Vis data for this compound is not publicly available. |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. The resulting TGA curve plots mass loss against temperature.

For this compound, TGA would reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residual material. This information is vital for understanding the material's thermal limitations. For instance, a study on a 1,4-oxathiane derivative of fullerene showed a significant weight loss episode with a maximum decomposition rate at 248 °C. researchgate.net Another related compound, 2-(2-Methylphenyl)-1,3-oxathiane, is reported to have a decomposition onset above 200°C. vulcanchem.com

Table 3: Thermogravimetric Analysis Data for Related Oxathiane Derivatives

| Compound | Onset Decomposition Temperature (°C) | Maximum Decomposition Rate (°C) | Weight Loss (%) | Atmosphere |

| 1,9-(1',4'-oxathiano)-1,9-dihydro-(C60-Ih) acs.orgresearchgate.netfullerene researchgate.net | ~161 | 248 | 17.5 | N₂ |

| 2-(2-Methylphenyl)-1,3-oxathiane vulcanchem.com | >200 | Not specified | Not specified | N₂ |

| Note: This table presents available data for related oxathiane derivatives to illustrate the type of information obtained from TGA. |

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. The results are used to determine the empirical formula of a compound and to confirm its purity. For a newly synthesized compound like this compound, elemental analysis is a critical step in its characterization, providing a direct confirmation of its elemental composition.

The experimentally determined percentages of C, H, N, and S would be compared to the calculated theoretical values based on the molecular formula C₅H₁₁NOS.

Table 4: Theoretical and Experimental Elemental Analysis Data for C₅H₁₁NOS

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 45.08 | 45.12 |

| Hydrogen (H) | 8.32 | 8.35 |

| Nitrogen (N) | 10.51 | 10.48 |

| Oxygen (O) | 12.01 | - |

| Sulfur (S) | 24.07 | 24.02 |

| Note: The "Found (%)" values are hypothetical and represent an example of results that would confirm the elemental composition of this compound. The percentage of oxygen is typically determined by difference. |

Computational and Theoretical Investigations of 1,4 Oxathian 2 Yl Methanamine

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 1,4-oxathiane (B103149) ring and the rotatable bonds of the aminomethyl substituent mean that (1,4-oxathian-2-yl)methanamine can exist in multiple conformations. Understanding the potential energy surface (PES), which maps the molecule's energy as a function of its geometry, is key to describing its dynamic behavior. rug.nl

The six-membered 1,4-oxathiane ring is not planar and, like cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformation is typically a chair form. londonmet.ac.uk However, due to the different bond lengths and angles of C-O, C-S, and C-C bonds, the 1,4-oxathiane chair is asymmetric. The ring can undergo inversion, transitioning from one chair form to another through higher-energy intermediate conformations like twist-boat and boat forms. researchgate.netresearchgate.net

Computational methods can map the energy pathway for this ring inversion. By systematically changing the dihedral angles of the ring (a process known as a relaxed potential energy surface scan), the transition states and intermediates connecting the stable chair conformers can be identified. The energy barriers associated with this inversion process dictate the rate of interconversion at a given temperature. For substituted 1,4-oxathianes, the substituent's preference for an axial or equatorial position will influence the relative energies of the two chair conformations. For this compound, the aminomethyl group at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance.

Table 2: Calculated Relative Energies of 1,4-Oxathiane Ring Conformations (Illustrative) This table is interactive. Click on the headers to sort.

| Conformation | Point Group | Relative Energy (kcal/mol) | Comments |

|---|---|---|---|

| Chair | C_s | 0.00 | Most stable conformation. researchgate.netlondonmet.ac.uk |

| Twist-Boat | C_2 | ~5-6 | Intermediate in the ring inversion pathway. researchgate.net |

| Boat | C_s | ~6-7 | Transition state or high-energy intermediate. researchgate.net |

| Half-Chair | C_2 | ~10-11 | Transition state for chair-to-twist conversion. researchgate.net |

Computational analysis involves performing relaxed scans of the relevant dihedral angles. For example, rotating the aminomethyl group around the C2-C bond will reveal multiple energy minima and maxima. The minima correspond to stable staggered rotamers, while the maxima correspond to unstable eclipsed transition states. The energy difference between these points defines the rotational barrier. These barriers are governed by a combination of electronic effects (hyperconjugation) and steric interactions between the aminomethyl group and the adjacent ring atoms and their substituents (hydrogens). A detailed analysis of these interactions helps to predict the most populated conformations of the molecule in the gas phase or in solution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key determinants of reaction pathways and rates.

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more prone to chemical reactions. For this compound, a computational study would first involve geometry optimization, followed by the calculation of its molecular orbitals to determine the energies of the HOMO and LUMO and thus its energy gap.

Table 1: Hypothetical HOMO-LUMO Energy Gap Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available in the public domain.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within conceptual density functional theory (DFT) to predict the most reactive sites within a molecule. These functions identify regions where the electron density changes most significantly upon the addition or removal of an electron, thereby indicating sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculating Fukui functions would pinpoint which atoms in the 1,4-oxathiane ring and the methanamine substituent are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. acadpubl.eu This method is particularly useful for understanding electron delocalization through hyperconjugative interactions, which contribute to molecular stability. acadpubl.eu An NBO analysis of this compound would reveal the nature of the bonding within the molecule and quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from an NBO analysis. Specific data for this compound is not available.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying stable intermediates, products, and, crucially, transition states.

Identification and Characterization of Transition States

A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding how a reaction proceeds. Computational methods can be used to locate and characterize the geometry and energy of transition states for potential reactions involving this compound. Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

Computation of Reaction Enthalpies and Activation Barriers

Once the energies of the reactants, transition states, and products are calculated, the reaction enthalpy (ΔH) and the activation barrier (Ea) can be determined. The reaction enthalpy indicates whether a reaction is exothermic or endothermic, while the activation barrier provides insight into the reaction rate. For this compound, these calculations would be essential for predicting its reactivity and the feasibility of various chemical transformations.

Table 3: Hypothetical Thermochemical Data for a Reaction of this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | Data not available |

| Reaction Enthalpy (ΔH) | Data not available |

Note: This table is a template for presenting computational thermochemical data. No such data is currently available for reactions involving this compound.

Advanced Thermochemical Protocols for Accurate Energy Calculations

A comprehensive review of scientific literature reveals a notable absence of published research applying high-level, advanced thermochemical protocols specifically to the compound this compound. Methodologies such as the Gaussian-n (G3, G4), Complete Basis Set (CBS-QB3), and Weizmann-n (Wn) theories are sophisticated computational tools designed to yield highly accurate thermodynamic data, including enthalpies of formation, Gibbs free energies, and bond dissociation energies, often approaching chemical accuracy (typically within 1-2 kcal/mol of experimental values).

These multi-step protocols systematically combine calculations at different levels of theory and with various basis sets to extrapolate to the full configuration interaction limit with a complete basis set. This rigorous approach corrects for electron correlation, basis set truncation errors, and other quantum mechanical effects, providing reliable energetic predictions that are invaluable for understanding chemical reactivity, stability, and reaction mechanisms.

Despite the power of these methods, their computational cost often limits their application to smaller or exceptionally significant molecules. At present, the scientific community has not directed these specific high-accuracy computational resources toward the detailed thermochemical investigation of this compound. Consequently, there are no detailed research findings or corresponding data tables available in the public domain that report the results of such advanced energy calculations for this particular compound. Future computational studies may address this gap in the literature.

Reactivity and Mechanistic Studies of 1,4 Oxathian 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the 1,4-oxathiane (B103149) ring via a methylene (B1212753) linker is a versatile nucleophilic center, capable of participating in a range of chemical reactions typical of primary amines.

The lone pair of electrons on the nitrogen atom of (1,4-oxathian-2-yl)methanamine allows it to act as a potent nucleophile, readily attacking electrophilic centers. A prominent example of this reactivity is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via the attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and serves as a precursor to further transformations. masterorganicchemistry.comlibretexts.org

The general mechanism for this nucleophilic addition is initiated by the attack of the amine on the carbonyl carbon, followed by proton transfer to the oxygen atom to yield the neutral carbinolamine. The rate and equilibrium of this reaction can be influenced by the steric and electronic properties of both the amine and the carbonyl compound, as well as the reaction conditions, such as pH.

Table 1: General Reactivity of Primary Amines in Nucleophilic Addition

| Reactant | Product | Intermediate | Key Conditions |

| Aldehyde/Ketone | Imine/Schiff Base | Carbinolamine | Mildly acidic or basic catalysis |

| Acyl Halide | Amide | Tetrahedral Intermediate | Often requires a base |

| Alkyl Halide | Secondary/Tertiary Amine | - | Dependent on substrate |

This table provides a generalized overview of the reactivity of primary amines.

Following the initial nucleophilic addition to an aldehyde or ketone, the resulting carbinolamine intermediate can undergo dehydration to form an imine, also known as a Schiff base. teikyomedicaljournal.com This condensation reaction is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. ijacskros.com The formation of the C=N double bond is a characteristic reaction of primary amines with carbonyl compounds.

The reaction is typically catalyzed by either acid or base. Acid catalysis facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group (water). Base catalysis can assist in the deprotonation of the nitrogen, promoting the formation of the double bond. Schiff bases derived from heterocyclic amines have been synthesized and are of interest in medicinal chemistry and materials science. nih.govscirp.orgjmchemsci.com

The primary amine of this compound can be readily derivatized through acylation and alkylation reactions, providing access to a wide range of functionalized molecules.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The high nucleophilicity of the amine allows for efficient reaction, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). reddit.comhacettepe.edu.trthieme-connect.de This derivatization is a common strategy in organic synthesis to introduce various acyl groups and modify the properties of the parent amine.

Alkylation: The amine can also undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. The reaction proceeds via an SN2 mechanism. However, a common challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines can also be nucleophilic. Control over the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. rsc.org

Transformations of the 1,4-Oxathiane Ring System

The 1,4-oxathiane ring, a six-membered heterocycle containing both sulfur and oxygen atoms, exhibits its own characteristic reactivity, primarily centered around the sulfur atom.

The sulfur atom in the 1,4-oxathiane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. wikipedia.org This transformation significantly alters the electronic and steric properties of the ring, influencing its conformation and potential biological activity. The oxidation can be achieved using a variety of oxidizing agents. The parent 1,4-oxathiane can be oxidized to the sulfoxide with reagents like calcium hypochlorite (B82951) or sodium periodate (B1199274), and further oxidation yields the sulfone. wikipedia.org

The sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers if another chiral center is present in the molecule, as is the case with this compound. The sulfone, with two oxygen atoms attached to the sulfur, is achiral at the sulfur center. The oxidized derivatives, such as 2-(aminomethyl)-1,4-oxathiane 4,4-dioxide, are known compounds. bldpharm.com

Table 2: Oxidation States of the 1,4-Oxathiane Ring

| Oxidation State | Structure | Reagents |

| Sulfide (B99878) | 1,4-Oxathiane | - |

| Sulfoxide | 1,4-Oxathiane 4-oxide | Sodium Periodate, Calcium Hypochlorite |

| Sulfone | 1,4-Oxathiane 4,4-dioxide | Stronger oxidizing agents (e.g., excess H₂O₂) |

This table illustrates the progressive oxidation of the sulfur atom in the 1,4-oxathiane ring.

The oxidation of the sulfur atom in substituted 1,4-oxathianes to a sulfoxide introduces a new stereocenter, making the control of the stereochemical outcome a significant synthetic challenge. Stereoselective oxidation aims to produce a single diastereomer or an excess of one over the other.

Research into the stereoselective synthesis of 2,5-disubstituted-1,4-oxathiane S-oxides has been reported, highlighting methods to control the stereochemistry of the sulfoxide group. rsc.orgworktribe.com The stereoselectivity of the oxidation can be influenced by several factors, including the nature of the oxidant, the solvent, and the presence of directing groups on the 1,4-oxathiane ring. For instance, the substituent at the C-2 position, in this case, the aminomethyl group, can exert a directing effect on the incoming oxidant, favoring attack from one face of the molecule over the other. This can lead to the preferential formation of either the cis or trans diastereomer with respect to the substituent at C-2.

While specific studies on the stereoselective oxidation of this compound are not extensively documented, principles from related systems suggest that the amino group, or a protected form thereof, could play a crucial role in directing the stereochemical outcome of the sulfoxidation. The development of such methodologies is of interest for the synthesis of stereochemically pure compounds with potential applications in medicinal chemistry. mdpi.comrsc.org

Electrophilic and Radical Halogenation of the Ring Carbons

The halogenation of the 1,4-oxathiane ring can proceed via either electrophilic or radical pathways, depending on the reaction conditions and the halogenating agent used. The regiochemical outcome is dictated by the directing effects of the ring's oxygen and sulfur atoms.

Research on the parent 1,4-oxathiane molecule has shown that direct chlorination is highly sensitive to temperature. wikipedia.org When elemental chlorine is used as the halogenating agent at temperatures below 0 °C, the reaction yields 3-chloro-1,4-oxathiane (B8601967), indicating a preferential attack on the carbon atom adjacent to the sulfur. wikipedia.org However, at temperatures above 0 °C, a more substituted product, 2,3-dichloro-1,4-oxathiane, is formed. wikipedia.org Further chlorination can lead to the formation of 2,3,5,6-tetrachloro-1,4-oxathiane. wikipedia.org In contrast, electrophilic fluorination with hydrofluoric acid is far more extensive, resulting in the substitution of all eight hydrogen atoms to yield perfluoro-1,4-oxathiane. wikipedia.org

The mechanism of radical halogenation typically involves three steps: initiation, propagation, and termination. libretexts.org Initiation is achieved by the input of energy, such as UV light or heat, to generate halogen radicals. libretexts.org These radicals then abstract a hydrogen atom from the alkane structure in the propagation step, followed by the reaction of the resulting carbon-centered radical with a halogen molecule to form the haloalkane and a new halogen radical. libretexts.orgyoutube.com For the 1,4-oxathiane ring, the stability of the intermediate radical would determine the site of halogenation.

For this compound, the aminomethyl group at C-2 would influence this reactivity. Under acidic conditions, the protonated amine (-CH₂NH₃⁺) would act as an electron-withdrawing group, deactivating the ring toward electrophilic attack. Under neutral or basic conditions, the free amine is a weak activating group. The presence of this substituent would likely alter the regioselectivity observed in the parent oxathiane system, potentially directing halogenation to specific positions based on steric hindrance and electronic effects.

| Halogenating Agent | Substrate | Conditions | Product(s) |

| Elemental Chlorine (Cl₂) | 1,4-Oxathiane | < 0 °C | 3-Chloro-1,4-oxathiane wikipedia.org |

| Elemental Chlorine (Cl₂) | 1,4-Oxathiane | > 0 °C | 2,3-Dichloro-1,4-oxathiane wikipedia.org |

| Elemental Chlorine (Cl₂) | 1,4-Oxathiane | Further Chlorination | 2,3,5,6-Tetrachloro-1,4-oxathiane wikipedia.org |

| Hydrofluoric Acid (HF) | 1,4-Oxathiane | Not specified | Perfluoro-1,4-oxathiane wikipedia.org |

Formation and Reactivity of Oxathianium Salts

The sulfur atom in the 1,4-oxathiane ring is nucleophilic and can react with electrophiles to form ternary sulfonium (B1226848) salts, known as oxathianium salts. These salts are important intermediates in various synthetic transformations.

The formation of oxathianium salts from 1,4-oxathiane is well-documented. Reaction with elemental bromine in an ether solvent results in the formation of a salt where a bromine atom bonds to the sulfur, which acquires a positive charge, with a bromide counter-ion. wikipedia.org A similar reaction occurs with iodine in acetic acid, yielding 4-iodo-1,4-oxathianium iodide. wikipedia.org Alkylating agents also readily react with the sulfur atom; for instance, heating 1,4-oxathiane with ethyl iodide produces 4-ethyl-1,4-oxathianium iodide. wikipedia.org Studies on substituted 1,4-oxathianes, such as 6-methyl-2-oxo-1,4-oxathian, have shown that ethylation can produce a mixture of cis and trans isomers of the corresponding oxathianium salts. rsc.org

The reactivity of these salts is characterized by the electrophilic nature of the groups attached to the positively charged sulfur. They can act as alkylating or halogenating agents or undergo ring-opening reactions upon treatment with nucleophiles. In the context of this compound, the formation of an oxathianium salt would proceed similarly at the sulfur atom. The aminomethyl group could potentially influence the stability of the salt and participate in subsequent reactions, for example, through an intramolecular nucleophilic attack on one of the ring carbons, leading to rearranged or ring-opened products.

| Electrophile | Substrate | Conditions | Product |

| Bromine (Br₂) | 1,4-Oxathiane | Ether | 4-Bromo-1,4-oxathianium bromide wikipedia.org |

| Iodine (I₂) | 1,4-Oxathiane | Acetic Acid | 4-Iodo-1,4-oxathianium iodide wikipedia.org |

| Ethyl Iodide (C₂H₅I) | 1,4-Oxathiane | Heating | 4-Ethyl-1,4-oxathianium iodide wikipedia.org |

| Triethyloxonium tetrafluoroborate | 6-Methyl-2-oxo-1,4-oxathian | Not specified | trans- and cis-4-Ethyl-6-methyl-2-oxo-1,4-oxathianium salts rsc.org |

Ring-Opening and Ring-Expansion Reactions of the Oxathiane Moiety

The saturated 1,4-oxathiane ring, while relatively stable compared to smaller heterocycles, can undergo ring-opening and ring-expansion reactions under specific conditions. researchgate.net These reactions are often facilitated by the presence of a good leaving group on the ring or by the activation of the sulfur atom.

One notable ring-opening reaction is the "eliminative ring fission" of 1,4-oxathiane upon treatment with a strong base like lithium di-isopropylamide (LDA), which yields 2-vinylthioethanol. londonmet.ac.uk This reaction is thought to proceed via an E1cb-type mechanism. londonmet.ac.uk Furthermore, derivatives such as 1,4-oxathiane S,S-dioxide have been observed to form ring-opened products during alkylation studies. londonmet.ac.uk The anion of 1,4-oxathiane S,S-dioxide can exist in a ring-chain tautomeric equilibrium with a vinyl sulfone, which can be trapped by nucleophiles, representing another pathway for ring cleavage. rsc.org While less common for the oxathiane ring itself, ring expansion is a known reaction for other heterocycles, often driven by the relief of ring strain or the formation of a more stable system. For example, 1,3-oxathiolanes can undergo ring expansion to form 1,4-oxathiin (B13834599) derivatives. mdpi.com

For this compound, the primary amine functionality introduces a potential internal nucleophile. If the sulfur atom is converted into a good leaving group (e.g., by forming an oxathianium salt), an intramolecular attack by the amine nitrogen could initiate a ring-opening or ring-contraction/expansion cascade, leading to different heterocyclic systems.

Rearrangement Pathways Involving the Heterocyclic Core

The 1,4-oxathiane skeleton can be subjected to rearrangement reactions, particularly when the sulfur atom is in a higher oxidation state. These rearrangements can lead to the formation of new carbocyclic or heterocyclic structures.

A significant rearrangement pathway available to the oxathiane core is the Ramberg-Backlund reaction. londonmet.ac.uk This reaction involves the base-induced conversion of an α-halo sulfone into an alkene with the extrusion of sulfur dioxide. londonmet.ac.uk For this to occur with a 1,4-oxathiane derivative, the ring sulfur must first be oxidized to a sulfone (1,4-oxathiane S,S-dioxide). Subsequently, one of the carbon atoms alpha to the sulfone group (at the C-3 or C-5 position) must be halogenated. Treatment with a strong base would then initiate the rearrangement, leading to a cyclized alkene. londonmet.ac.uk This pathway has been explored as a potential route to synthesize dihydrofurans and dihydrofuranones from oxathiane precursors. londonmet.ac.uk

In the case of this compound, application of the Ramberg-Backlund reaction would require oxidation to the corresponding sulfone, followed by selective halogenation at the C-3 or C-5 position. The aminomethyl group at C-2 would remain as a substituent on the resulting rearranged product.

Intermolecular and Intramolecular Reaction Mechanisms

Cascade and Tandem Reactions Involving the Oxathiane Ring

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. 20.210.105 Such processes are highly efficient and can be used to construct complex molecular architectures from simple precursors. 20.210.105baranlab.org

The formation of the 1,4-oxathiane ring itself can be achieved through tandem processes. For example, the treatment of diallyl sulfide with aqueous mercuric salts initiates an oxymercuration of one double bond, followed by an intramolecular nucleophilic attack from the resulting hydroxyl group onto the second activated double bond, forming the substituted 1,4-oxathiane ring in a tandem sequence. londonmet.ac.uk

Starting with a pre-formed molecule like this compound, cascade reactions could be designed to utilize its multiple functional groups. The primary amine, the sulfur atom, and the ether oxygen all present sites for potential reactivity. A hypothetical cascade could involve an initial intermolecular reaction at the amine (e.g., acylation or imine formation), which then triggers a subsequent intramolecular reaction involving the oxathiane ring. For instance, the newly formed functional group on the side chain could act as a nucleophile or electrophile, attacking the ring or promoting a ring-opening event that is followed by a recyclization step to generate a new, more complex heterocyclic system.

Influence of Intramolecular Hydrogen Bonding on Reactivity and Conformation

Intramolecular hydrogen bonding (IHB) can play a crucial role in determining the three-dimensional structure of a molecule, which in turn governs its reactivity and biological properties. rsc.orgosti.gov An IHB is formed when a hydrogen atom bonded to an electronegative atom (donor) interacts with another electronegative atom (acceptor) within the same molecule.

In this compound, the aminomethyl group (-CH₂NH₂) provides a hydrogen bond donor (the N-H bonds), while the ring oxygen (O-1) and sulfur (S-4) atoms are potential hydrogen bond acceptors. The formation of a five- or six-membered ring via an N-H···O or N-H···S intramolecular hydrogen bond is plausible.

The presence of such a bond would have several significant consequences:

Conformational Restriction : The 1,4-oxathiane ring typically exists in a chair conformation. londonmet.ac.uk An IHB would lock the aminomethyl substituent into a specific orientation (either axial or equatorial), thereby reducing the conformational flexibility of the molecule. This can have profound effects on the stereochemical outcome of reactions, as reagents would approach the molecule from a less hindered face.

Modulation of Reactivity : By withdrawing electron density from the N-H bond, the hydrogen bond can alter the basicity and nucleophilicity of the amine nitrogen. ucsf.edu Similarly, the electron density and, therefore, the nucleophilicity of the ring heteroatoms involved in the IHB would be modified. This "chameleonic" effect, where IHB shields polarity, has been shown to improve membrane permeability in drug molecules. rsc.org

Activation of Adjacent Bonds : The polarization of bonds involved in the IHB network could influence the reactivity of neighboring atoms, potentially making certain C-H bonds more acidic or susceptible to radical abstraction.

Computational modeling and spectroscopic techniques like NMR would be required to confirm the presence and strength of any intramolecular hydrogen bonds and to fully elucidate their impact on the chemical behavior of this compound.

Catalytic Roles and Applications

The catalytic potential of heterocyclic compounds is a significant area of chemical research, driven by their diverse structures and electronic properties. This section explores the catalytic roles of this compound and related amino-heterocycles, focusing on their applications in transition metal and organocatalysis.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, where ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Ligands containing both soft (sulfur) and hard (nitrogen) donor atoms, such as this compound, have the potential to form stable complexes with a variety of transition metals. The combination of a thioether and a primary amine group offers a bidentate coordination mode, which can influence the electronic and steric environment of the metal catalyst.

Despite the potential for this compound to act as an effective ligand, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its application in transition metal catalysis. While research into N,S-heterocyclic ligands is an active field, the catalytic performance of complexes derived from this compound has not been explicitly reported. Therefore, detailed research findings, such as reaction yields, turnover numbers, or mechanistic insights for this specific compound, are not available. The potential applications of this compound in catalysis remain an area for future investigation.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Amino-heterocycles, particularly those that are saturated, are a prominent class of organocatalysts. researchgate.net Their catalytic activity often stems from the ability of the amine group to form key intermediates such as iminium ions or enamines.

While specific organocatalytic applications of this compound are not documented, the behavior of structurally related saturated amino-heterocycles provides valuable insights into its potential catalytic functions. For instance, pyrrolidine (B122466) and its derivatives are well-established organocatalysts for a variety of transformations, including aldol (B89426) and Michael reactions. These reactions proceed through the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of pyrrolidine with a carbonyl compound.

Primary amino-heterocycles can also exhibit organocatalytic activity. Chiral primary α-amino amides, for example, have been shown to be effective bifunctional organocatalysts in a range of asymmetric transformations. mdpi.com These catalysts utilize the primary amine for enamine formation and another functional group, such as an amide, for hydrogen bonding to activate the substrate and control stereoselectivity. mdpi.com

The general mechanism for enamine catalysis by a generic saturated amino-heterocycle is depicted below:

Enamine Formation: The amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.

Nucleophilic Attack: The enamine attacks an electrophile.

Hydrolysis: The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst.

The presence of the oxathiane ring in this compound could influence its catalytic properties through steric and electronic effects. The sulfur atom could potentially interact with substrates or intermediates, although such cooperative catalysis by a thioether in this context is not extensively documented.

The following table summarizes the organocatalytic applications of some representative saturated amino-heterocycles.

| Catalyst | Reaction Type | Role of Amine | Typical Substrates |

| Pyrrolidine | Aldol Reaction | Enamine formation | Ketones, Aldehydes |

| (S)-Proline | Asymmetric Aldol Reaction | Enamine formation | Ketones, Aldehydes |

| Primary α-amino amides | Asymmetric Michael Addition | Enamine formation | α,β-Unsaturated aldehydes, Nitroalkenes |

| Cinchona Alkaloid Derivatives | Asymmetric Michael Addition | Multiple activation modes | α,β-Unsaturated compounds |

The study of organocatalysis by amino-heterocycles is a rapidly developing field, and the exploration of novel scaffolds like this compound could lead to the discovery of new and efficient catalytic systems. researchgate.net

Analytical Methodologies for the Characterization and Quantification of 1,4 Oxathian 2 Yl Methanamine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (1,4-oxathian-2-yl)methanamine, enabling the separation of the target compound from impurities, starting materials, and byproducts. The selection of a specific technique is contingent on the analytical objective, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound. ijpsjournal.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated on a nonpolar stationary phase, such as C18, with a polar mobile phase. ms-editions.clmdpi.com Method validation is crucial to ensure that the analytical procedure is accurate, precise, and robust. ijpsjournal.comamazonaws.com

Key parameters for an HPLC method are systematically optimized, including the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, column temperature, and detection wavelength, to achieve optimal separation and sensitivity. ms-editions.clmdpi.com Quantification is typically performed using an external standard calibration curve, where the peak area of the analyte is correlated with its concentration. ms-editions.cl

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the analysis of a primary amine compound like this compound. Method development and validation would be required to optimize these parameters for this specific analyte.